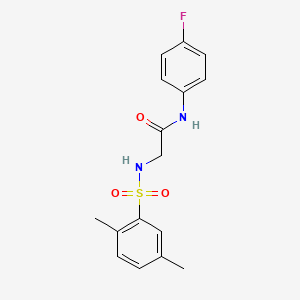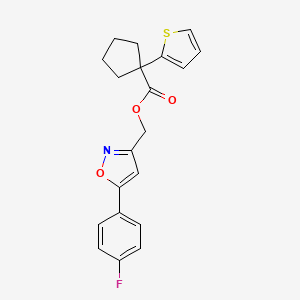
(5-(4-Fluorophenyl)isoxazol-3-yl)methyl 1-(thiophen-2-yl)cyclopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The isoxazole ring is substituted with a 4-fluorophenyl group at the 5-position and a methyl group at the 3-position. The methyl group is further substituted with a 1-(thiophen-2-yl)cyclopentanecarboxylate .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a 1,3-dipolar cycloaddition or a nitrile oxide cycloaddition . The fluorophenyl and thiophenyl groups could be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The presence of the isoxazole ring, a heterocyclic aromatic ring, would contribute to the compound’s stability and reactivity. The electronegative oxygen and nitrogen atoms in the ring could participate in hydrogen bonding and other dipole-dipole interactions .Chemical Reactions Analysis
The compound could undergo various chemical reactions, such as electrophilic aromatic substitution on the phenyl and thiophenyl rings, or nucleophilic substitution at the carboxylate group .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the presence of functional groups. For example, the presence of the isoxazole ring could increase the compound’s stability, while the fluorophenyl and thiophenyl groups could affect its polarity and solubility .Scientific Research Applications
Isoxazole and Thiophene Derivatives in Antimicrobial Activities
Isoxazole and thiophene derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, a study involved the synthesis of 3-Methyl-4 H -isoxazol-5-one, coupled with diazotized substituted amine, to form series of 4-(substituted phenylazo)-3-methyl-4 H -isoxazol-5-ones. These compounds exhibited significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans, showcasing their potential in antimicrobial drug development (Banpurkar, Wazalwar, & Perdih, 2018).
Antitumor Properties of Fluorinated Benzothiazoles
Fluorinated benzothiazoles have been studied for their antitumor properties. A series of mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles demonstrated potent cytotoxicity against human breast cancer cell lines, highlighting their potential as antitumor agents (Hutchinson et al., 2001).
Anti-inflammatory and Anti-cancer Potential of Pyrazole Derivatives
Pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory and anti-cancer properties. The study involved synthesizing novel pyrazole carbaldehyde derivatives and assessing their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. Some compounds exhibited excellent COX-2 inhibition and HRBC membrane stabilization properties, indicating their potential as anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Selective Cyclooxygenase-1 Inhibitors from Diarylisoxazoles
A study on the synthesis of 3,4-diarylisoxazoles led to potent and selective COX-1 inhibitors, impacting platelet aggregation and thromboxane A2 inhibition. These findings could contribute to the development of antiplatelet and anti-inflammatory medications (Vitale et al., 2013).
Exploration of Thiophene-Based Antitumor Agents
The synthesis of new thiophene and pyrazole derivatives based on 1-phenylbutane-1,3-dione led to compounds with significant cytotoxicity against certain cancer cells, indicating the potential of thiophene-based structures in cancer therapy (Fadda, Abdel‐Latif, & El-Mekawy, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 1-thiophen-2-ylcyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3S/c21-15-7-5-14(6-8-15)17-12-16(22-25-17)13-24-19(23)20(9-1-2-10-20)18-4-3-11-26-18/h3-8,11-12H,1-2,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPZDTQHKMSHAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)OCC3=NOC(=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(4-Fluorophenyl)isoxazol-3-yl)methyl 1-(thiophen-2-yl)cyclopentanecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[(4-Aminophenyl)thio]acetyl}amino)benzamide](/img/structure/B2973474.png)
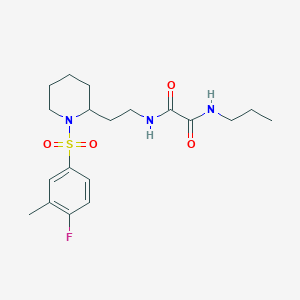
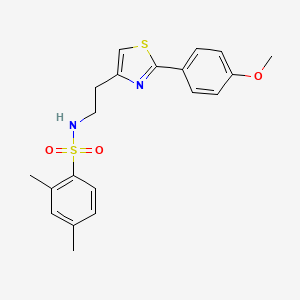

![N-[2-(cyclohexen-1-yl)ethyl]-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2973478.png)
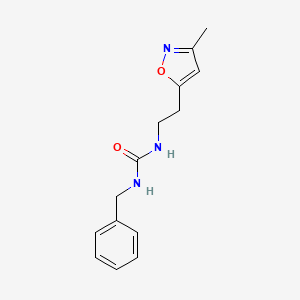
![N-(3,4-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2973483.png)
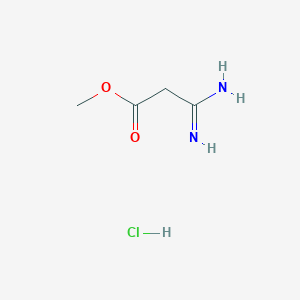
![4-[(3,4-Dichlorophenyl)methylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2973487.png)
![Tert-butyl 6-[(but-2-ynoylamino)methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2973491.png)
![{2-[(2-chlorobenzyl)oxy]phenyl}[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2973492.png)
